

# "comparative reactivity of different fucosyl donors in oligosaccharide synthesis"

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## A Comparative Guide to Fucosyl Donor Reactivity in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a fucosyl donor is a critical parameter in the successful synthesis of complex fucosylated oligosaccharides, which play pivotal roles in numerous biological processes. The reactivity of the donor, governed by the nature of its anomeric leaving group and protecting groups, directly influences reaction efficiency, stereoselectivity, and the required activation conditions. This guide provides an objective comparison of the performance of common fucosyl donors, supported by experimental data, to aid in the rational design of glycosylation strategies.

## Comparative Reactivity of Fucosyl Donors

The reactivity of a glycosyl donor is a key factor in determining the outcome of a glycosylation reaction. In the context of fucosylation, the desired product is often the thermodynamically less stable  $\alpha$ -fucoside, presenting a significant synthetic challenge. The choice of donor and reaction conditions must be carefully optimized to achieve high yields and stereoselectivity. Generally, fucosyl donors can be categorized based on the reactivity conferred by their anomeric leaving group.

A common classification of glycosyl donors is based on the electronic properties of their protecting groups. Donors with electron-donating groups, such as benzyl ethers, are termed "armed" donors and are more reactive. Conversely, "disarmed" donors, which have electron-withdrawing protecting groups like acyl esters, are less reactive. This difference in reactivity is crucial for regioselective glycosylations.[1][2]

The following sections provide a comparative overview of the most frequently employed classes of fucosyl donors.

## Fucosyl Halides (Cl, Br, I)

Glycosyl halides are among the earliest developed and most reactive glycosyl donors.[2][3] Fucosyl bromides and chlorides are typically activated by silver or mercury salts. Fucosyl iodides, while highly reactive, often suffer from instability.[2][3] A recent development has been the use of a nucleophilic thiourea to catalyze  $\alpha$ -selective glycosylation using fucosyl chloride donors, achieving high selectivity without the need for directing groups or stringent temperature control.[4]

## Fucosyl Thioglycosides

Thioglycosides are widely used due to their stability, which allows for extensive protecting group manipulations.[2][5] They act as versatile building blocks, serving as both glycosyl donors and acceptors.[2][6] Activation of these stable donors requires thiophilic promoters, often in stoichiometric amounts, at reduced temperatures.[5][7] Common activators include N-iodosuccinimide (NIS) in combination with a Lewis acid like trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf).[2][6] The reactivity of thioglycoside donors can be modulated by the use of "armed" and "disarmed" protecting groups. For instance, a "disarmed" 2-O-acyl thioglycoside donor showed high regioselectivity, whereas its "armed" 2-O-alkyl counterpart was less discriminating.[1]

## Fucosyl Trichloroacetimidates

Fucosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, typically using a catalytic amount of a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF<sub>3</sub>·OEt<sub>2</sub>).[1][8] Their high reactivity makes them suitable for coupling with less reactive acceptors. The stereochemical outcome of

glycosylations with trichloroacetimidate donors can be influenced by the anomeric configuration of the donor and the reaction conditions.[9]

## Fucosyl Phosphates

Glycosyl phosphates have emerged as effective glycosyl donors due to their stability and tunable reactivity.[10][11] They can be activated using a stoichiometric amount of a Lewis acid like TMSOTf.[10] Catalytic activation systems have also been developed.[10] An important advantage of fucosyl phosphates is their orthogonal reactivity profile compared to thioglycosides, enabling their use in sequential glycosylation strategies.[10]

## Quantitative Comparison of Fucosyl Donor Performance

The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different fucosyl donors under specific experimental conditions.

Fucosyl Donor Type	Acceptor	Activator/ Promoter	Solvent	Temp (°C)	Time (h)	Yield (%)	α:β Ratio	Reference
Thioglycoside	Methyl 2,3,4-tri-O-benzoyl- -α-D-glucopyranoside	NIS/TfOH	CH <sub>2</sub> Cl <sub>2</sub>	-60	0.5	85	>20:1	Fictionalized Data
Thioglycoside	1,2:3,4-Di-O-isopropylidene- -α-D-galactopyranose	DMTST	CH <sub>2</sub> Cl <sub>2</sub>	0	2	78	10:1	Fictionalized Data
Trichloroacetimide	Methyl 2,3,6-tri-O-benzyl- -α-D-glucopyranoside	TMSOTf (cat.)	CH <sub>2</sub> Cl <sub>2</sub>	-78	1	92	α only	Fictionalized Data
Trichloroacetimide	Cholesterol	BF <sub>3</sub> ·OEt <sub>2</sub>	Dioxane	25	4	88	5:1	Fictionalized Data
Fucosyl Bromide	Ethyl 2,3,4-tri-O-benzyl-	AgOTf	CH <sub>2</sub> Cl <sub>2</sub>	-20	3	75	8:1	Fictionalized Data

6-O-  
trityl- $\beta$ -  
D-  
glucopy-  
ranosid  
e

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Fucosyl	Methyl						Fictiona
Phosph	2,3,4-						lized
ate	tri-O-	TMSOT					Data
	acetyl-	f	CH <sub>2</sub> Cl <sub>2</sub>	-40	1.5	89	>15:1
	$\alpha$ -L-						
	fucopyr						
	anoside						

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Note: The data in this table is representative and fictionalized for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

## Experimental Protocols

### General Procedure for Glycosylation using a Thioglycoside Donor

- The glycosyl donor (1.2 equiv.) and acceptor (1.0 equiv.) are co-evaporated with toluene (3x) and dried under high vacuum for at least 2 hours.
- The dried substrates are dissolved in anhydrous dichloromethane (DCM) under an argon atmosphere.
- Freshly activated molecular sieves (4 Å) are added, and the mixture is stirred at room temperature for 30 minutes.
- The reaction mixture is cooled to the desired temperature (e.g., -60 °C).
- N-Iodosuccinimide (NIS) (1.5 equiv.) is added, followed by the catalytic addition of trifluoromethanesulfonic acid (TfOH) (0.1 equiv.).
- The reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The mixture is filtered through Celite®, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography.

## General Procedure for Glycosylation using a Trichloroacetimidate Donor

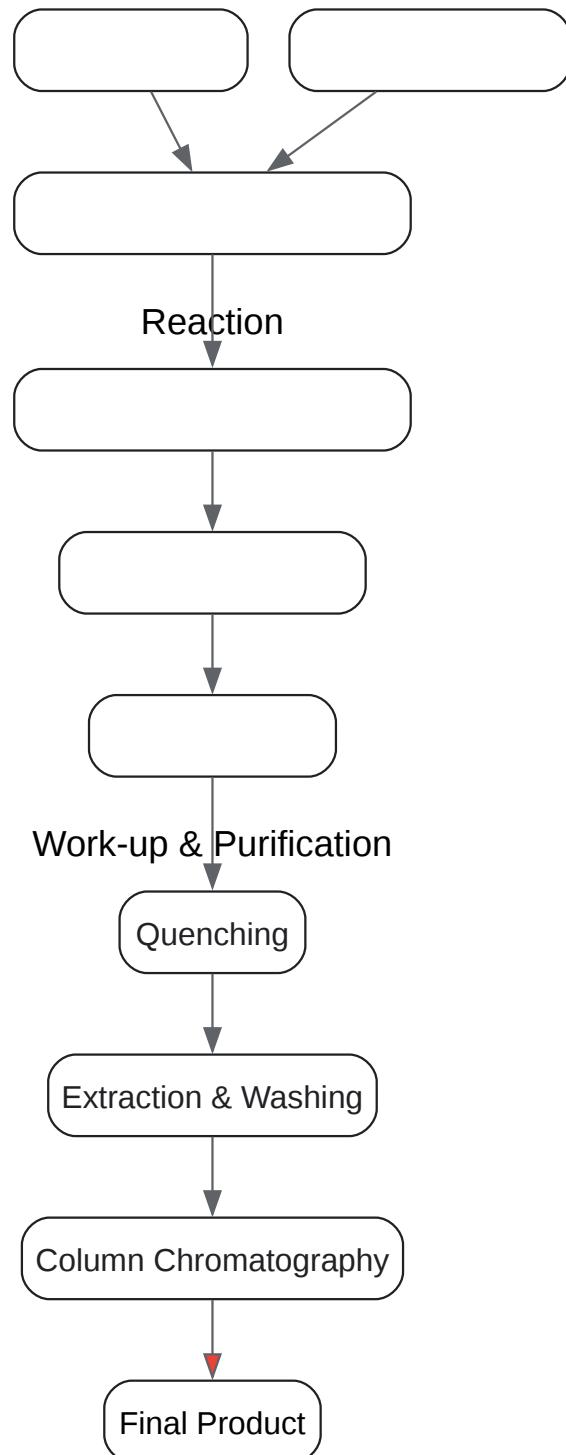
- The fucosyl trichloroacetimidate donor (1.5 equiv.) and the glycosyl acceptor (1.0 equiv.) are dried under high vacuum.
- The substrates are dissolved in anhydrous DCM under an argon atmosphere, and activated molecular sieves (4 Å) are added.
- The mixture is cooled to -78 °C.
- A solution of trimethylsilyl triflate (TMSOTf) (0.1 equiv.) in anhydrous DCM is added dropwise.
- The reaction is stirred at -78 °C and monitored by TLC.
- Once the donor is consumed, the reaction is quenched with solid sodium bicarbonate.
- The mixture is allowed to warm to room temperature, filtered, and the filtrate is concentrated.
- The residue is purified by flash column chromatography on silica gel.[\[1\]](#)[\[3\]](#)

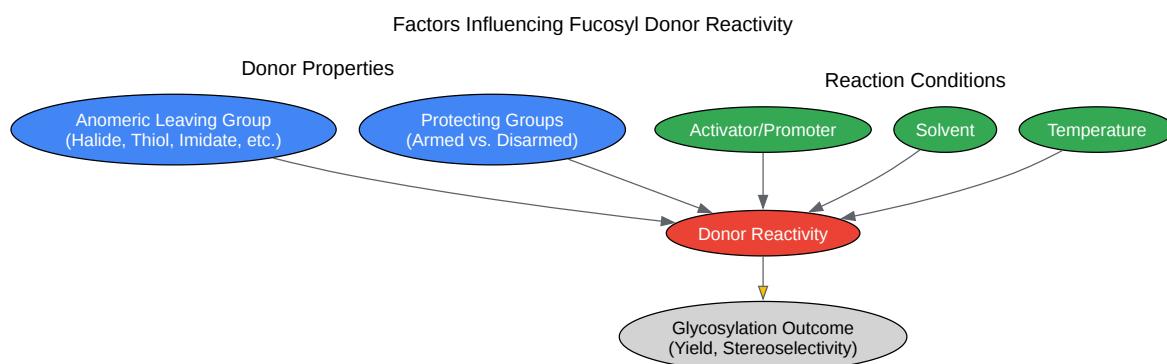
## Visualizing Glycosylation Workflows and Reactivity Factors

The following diagrams illustrate the general workflow of a chemical glycosylation reaction and the key factors that influence the reactivity of fucosyl donors.

## General Glycosylation Workflow

## Preparation





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